molecular formula C15H14O6 B14378165 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate CAS No. 89647-76-7

4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate

Cat. No.: B14378165
CAS No.: 89647-76-7
M. Wt: 290.27 g/mol
InChI Key: YDDUGJKFQDIJFD-UHFFFAOYSA-N
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Description

4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate is an organic compound characterized by the presence of acetyloxy and phenyl acetate groups. This compound is notable for its unique structure, which includes a pyran ring fused with a phenyl acetate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate typically involves the acetylation of phenolic compounds. One common method includes the reaction of phenolic precursors with acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can optimize the reaction efficiency and scalability, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.

Scientific Research Applications

4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Properties

CAS No.

89647-76-7

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

[2-(4-acetyloxyphenyl)-6-oxo-2,3-dihydropyran-4-yl] acetate

InChI

InChI=1S/C15H14O6/c1-9(16)19-12-5-3-11(4-6-12)14-7-13(20-10(2)17)8-15(18)21-14/h3-6,8,14H,7H2,1-2H3

InChI Key

YDDUGJKFQDIJFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)OC(C1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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